5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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Overview
Description
5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a benzyloxy group, a chlorophenyl group, and a methoxy group attached to a pyrazolo[1,5-c][1,3]benzoxazine core
Preparation Methods
The synthesis of 5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: This step involves the condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline to form a benzoxazine intermediate.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Pyrazole Ring: The pyrazole ring is formed by reacting the benzoxazine intermediate with hydrazine derivatives under controlled conditions.
Chlorination and Methoxylation:
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of flow microreactor systems for efficient and sustainable synthesis .
Chemical Reactions Analysis
5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Scientific Research Applications
5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, including the synthesis of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of monoamine neurotransmitters and thereby increasing their levels in the brain . This action is mediated through a competitive inhibition mechanism, where the compound competes with the natural substrate for binding to the enzyme .
Comparison with Similar Compounds
Similar compounds to 5-[4-(Benzyloxy)phenyl]-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine include:
5-[4-(Benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one: This compound also contains a benzyloxy group and is studied for its potential as a monoamine oxidase inhibitor.
3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine: This benzoxazine derivative is synthesized via similar routes and is investigated for its unique chemical properties.
Phenyl Boronic Acid Containing BODIPY Dyes: These compounds are used as fluorescent tools in bioanalytical applications and share some structural similarities with the target compound.
Properties
Molecular Formula |
C30H25ClN2O3 |
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Molecular Weight |
497.0 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxy-5-(4-phenylmethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H25ClN2O3/c1-34-28-9-5-8-25-27-18-26(21-10-14-23(31)15-11-21)32-33(27)30(36-29(25)28)22-12-16-24(17-13-22)35-19-20-6-3-2-4-7-20/h2-17,27,30H,18-19H2,1H3 |
InChI Key |
YFNZKWYAWUMUAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)OCC6=CC=CC=C6 |
Origin of Product |
United States |
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